molecular formula C16H17N5O2 B1530984 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 930966-22-6

6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B1530984
CAS No.: 930966-22-6
M. Wt: 311.34 g/mol
InChI Key: JWKDVLHKGYKVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrazolopyrimidine core, which can then be further functionalized to introduce the morpholinomethyl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group or the phenyl ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways . This inhibition disrupts the activation, survival, and proliferation of B cells, making it a potential therapeutic agent for B-cell malignancies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its morpholinomethyl group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity with molecular targets.

Properties

CAS No.

930966-22-6

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

6-(morpholin-4-ylmethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N5O2/c22-16-13-10-17-21(12-4-2-1-3-5-12)15(13)18-14(19-16)11-20-6-8-23-9-7-20/h1-5,10H,6-9,11H2,(H,18,19,22)

InChI Key

JWKDVLHKGYKVOD-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1COCCN1CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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